molecular formula C8H10ClFN2 B13050019 (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13050019
M. Wt: 188.63 g/mol
InChI Key: FDGXDKTWIWJREK-MRVPVSSYSA-N
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Description

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluoroaniline.

    Formation of Intermediate: The aniline undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.

    Reduction and Protection: The intermediate is then reduced and protected to prevent unwanted side reactions.

    Final Steps: The protected intermediate undergoes deprotection and further functional group transformations to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Catalysis: Use of catalysts to increase reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine: can be compared with other chiral diamines such as (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine and (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine.

    Uniqueness: The presence of both chlorine and fluorine substituents on the phenyl ring makes it unique compared to other similar compounds.

Highlighting Uniqueness

The combination of chlorine and fluorine substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

(1S)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

FDGXDKTWIWJREK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@@H](CN)N)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CN)N)F

Origin of Product

United States

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